Cas no 4393-05-9 (2,4,5-TRIMETHYLBENZYL ALCOHOL)

2,4,5-TRIMETHYLBENZYL ALCOHOL 化学的及び物理的性質
名前と識別子
-
- 2,4,5-TRIMETHYLBENZYL ALCOHOL
- 2,4,5-Trimethyl-benzenemethanol
- Benzyl alcohol, 2,4,5-trimethyl-
- Pseudocumene-5-methylol
- α-Durenol
- Benzenemethanol, 2,4,5-trimethyl-
- (2,4,5-Trimethylphenyl)methanol #
- DTXSID90342643
- AKOS000125167
- CS-0452528
- 4393-05-9
- 2,5-dimethyl-4-methylbenzyl alcohol
- SCHEMBL394846
- .alpha.-Durenol
- (2,4,5-trimethyl-phenyl)-methanol
- (2,4,5-Trimethylphenyl)methanol
- GHDQBJLOOLNHCJ-UHFFFAOYSA-N
- (2,4,5-Trimethylphenyl)methanol, AldrichCPR
-
- MDL: MFCD00075864
- インチ: InChI=1S/C10H14O/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5,11H,6H2,1-3H3
- InChIKey: GHDQBJLOOLNHCJ-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(C=C1C)CO)C
計算された属性
- せいみつぶんしりょう: 150.10452
- どういたいしつりょう: 150.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- PSA: 20.23
2,4,5-TRIMETHYLBENZYL ALCOHOL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12071625-1g |
(2,4,5-Trimethylphenyl)methanol |
4393-05-9 | 97% | 1g |
$497 | 2024-07-24 | |
abcr | AB426783-1g |
2,4,5-Trimethylbenzyl alcohol; . |
4393-05-9 | 1g |
€245.50 | 2025-02-27 | ||
TRC | T219475-5g |
2,4,5-Trimethylbenzyl alcohol |
4393-05-9 | 5g |
$ 60.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523195-10g |
(2,4,5-Trimethylphenyl)methanol |
4393-05-9 | 98% | 10g |
¥1837.00 | 2024-05-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523195-25g |
(2,4,5-Trimethylphenyl)methanol |
4393-05-9 | 98% | 25g |
¥3675.00 | 2024-05-13 | |
TRC | T219475-2.5g |
2,4,5-Trimethylbenzyl alcohol |
4393-05-9 | 2.5g |
$ 45.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523195-250mg |
(2,4,5-Trimethylphenyl)methanol |
4393-05-9 | 98% | 250mg |
¥117.00 | 2024-05-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523195-1g |
(2,4,5-Trimethylphenyl)methanol |
4393-05-9 | 98% | 1g |
¥343.00 | 2024-05-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523195-100g |
(2,4,5-Trimethylphenyl)methanol |
4393-05-9 | 98% | 100g |
¥9870.00 | 2024-05-13 | |
Crysdot LLC | CD12071625-5g |
(2,4,5-Trimethylphenyl)methanol |
4393-05-9 | 97% | 5g |
$1395 | 2024-07-24 |
2,4,5-TRIMETHYLBENZYL ALCOHOL 合成方法
ごうせいかいろ 1
2,4,5-TRIMETHYLBENZYL ALCOHOL Raw materials
2,4,5-TRIMETHYLBENZYL ALCOHOL Preparation Products
- 2-Methoxy-3,4,5-trimethylphenol (1195652-69-7)
- 4-Ethylbenzyl alcohol (768-59-2)
- Guaiacol (90-05-1)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- 4-Methylbenzyl alcohol (589-18-4)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- [(E)-prop-1-enyl]benzene (300-57-2)
- 4-Ethylguaiacol (2785-89-9)
- 2,4,5-TRIMETHYLBENZYL ALCOHOL (4393-05-9)
- 4-ethenyl-1,2-dimethylbenzene (27831-13-6)
- 3-Ethyltoluene (620-14-4)
- 2-Methoxy-4-propylphenol (2785-87-7)
- Benzyl alcohol (100-51-6)
- 2-Methylbenzyl alcohol (89-95-2)
2,4,5-TRIMETHYLBENZYL ALCOHOL 関連文献
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1. Studies of substrate selectivity in aromatic iodination and other substitution reactions reinforce previous conclusions about the nature of the mechanism of electrophilic aromatic substitutionsCarlo Galli,Silvia Di Giammarino J. Chem. Soc. Perkin Trans. 2 1994 1261
2,4,5-TRIMETHYLBENZYL ALCOHOLに関する追加情報
Introduction to 2,4,5-TRIMETHYLBENZYL ALCOHOL (CAS No. 4393-05-9)
2,4,5-TRIMETHYLBENZYL ALCOHOL, identified by the Chemical Abstracts Service Number (CAS No.) 4393-05-9, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and material science. This compound, characterized by its trimethyl-substituted benzyl alcohol structure, exhibits unique chemical properties that make it valuable in various applications, particularly in the synthesis of fine chemicals and as an intermediate in pharmaceutical formulations.
The molecular structure of 2,4,5-TRIMETHYLBENZYL ALCOHOL consists of a benzene ring substituted with three methyl groups at the 2nd, 4th, and 5th positions, along with a hydroxyl group attached to a benzylic carbon. This specific arrangement imparts distinct reactivity and solubility characteristics, making it a versatile building block in organic synthesis. The compound’s stability under various conditions and its ability to participate in multiple chemical reactions further enhance its utility in industrial and research settings.
In recent years, research has highlighted the potential of 2,4,5-TRIMETHYLBENZYL ALCOHOL as a precursor in the development of novel pharmaceutical agents. Its benzylic alcohol moiety can undergo various transformations, including oxidation to form aldehydes or carboxylic acids, or reduction to yield alkanes. These transformations are crucial in drug synthesis, where precise control over functional group interconversions is essential for achieving desired pharmacological properties.
One of the most notable applications of 2,4,5-TRIMETHYLBENZYL ALCOHOL is in the field of medicinal chemistry. Researchers have explored its role in synthesizing bioactive molecules that exhibit antimicrobial and anti-inflammatory properties. For instance, derivatives of this compound have been investigated for their potential to inhibit enzymes involved in pathogenic processes. The structural flexibility offered by the trimethylbenzyl group allows for modifications that can fine-tune the biological activity of resulting compounds.
Moreover, the chemical industry has leveraged 2,4,5-TRIMETHYLBENZYL ALCOHOL for producing specialty chemicals used in fragrances and flavors. Its aromatic nature and the presence of hydroxyl functionality contribute to its role as an intermediate in synthesizing esters and other aromatic compounds that are widely used in perfumery and food additives. The compound’s compatibility with various solvent systems also makes it suitable for industrial-scale reactions where solubility and reaction efficiency are critical parameters.
The synthesis of 2,4,5-TRIMETHYLBENZYL ALCOHOL typically involves Friedel-Crafts alkylation followed by hydroxylation steps. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the compound meets stringent quality standards required for pharmaceutical applications. Techniques such as catalytic hydrogenation and selective oxidation have been optimized to produce high-purity 2,4,5-TRIMETHYLBENZYL ALCOHOL efficiently.
Recent studies have also delved into the environmental impact of using 2,4,5-TRIMETHYLBENZYL ALCOHOL as a chemical intermediate. Efforts have been made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. These sustainable practices align with global initiatives aimed at promoting environmentally friendly chemical manufacturing processes.
The pharmacological potential of 2,4,5-TRIMETHYLBENZYL ALCOHOL continues to be an area of active investigation. Researchers are exploring its role in developing treatments for neurological disorders by examining how its structural analogs interact with biological targets. Preliminary findings suggest that certain derivatives may modulate neurotransmitter activity without significant side effects.
In conclusion,2,4,5-TRIMETHYLBENZYL ALCOHOL (CAS No. 4393-05-9) is a multifaceted compound with broad applications across pharmaceuticals and industrial chemistry. Its unique structural features enable diverse chemical transformations that make it indispensable in drug development and fine chemical synthesis. As research progresses,the full potential of this compound is expected to be further unlocked,leading to innovative solutions in medicine and material science.
4393-05-9 (2,4,5-TRIMETHYLBENZYL ALCOHOL) 関連製品
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